molecular formula C9H14N2S B039097 2-(3-Methylthiophen-2-YL)piperazine CAS No. 111760-31-7

2-(3-Methylthiophen-2-YL)piperazine

Cat. No.: B039097
CAS No.: 111760-31-7
M. Wt: 182.29 g/mol
InChI Key: VXSMJXADKHGTPC-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-YL)piperazine is a compound that has been studied for its potential anticonvulsant and antinociceptive properties . It is a hybrid compound with pyrrolidine-2,5-dione and thiophene rings in its structure .


Synthesis Analysis

The synthesis of this compound involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate . This reaction involves an aza-Michael addition .

Mechanism of Action

The compound has been studied for its potential anticonvulsant and antinociceptive properties . The most promising compound showed higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) . Moreover, in vitro studies showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Future Directions

The compound has shown promising results in studies for its potential anticonvulsant and antinociceptive properties . Future research could focus on further exploring these properties and potential applications.

Properties

IUPAC Name

2-(3-methylthiophen-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-2-5-12-9(7)8-6-10-3-4-11-8/h2,5,8,10-11H,3-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSMJXADKHGTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599665
Record name 2-(3-Methylthiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111760-31-7
Record name 2-(3-Methylthiophen-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5 g portion of the above aldehyde was dissolved in 100 ml of ethanol, cooled to 0°-5° C. and a solution of 2.14 g of ethylenediamine in 10 ml of ethanol was added dropwise with stirring. The mixture was allowed to come to room temperature over 3 hours, then 2.4 g of sodium borohydride was added and the mixture was stirred for 18 hours. Water was added, then the mixture was concentrated. The residue was dissolved in dichloromethane, cooled, extracted with water, dried, filtered and evaporated to an oil which crystallized, giving 4.6 g of 2-(3-methyl-2-thienyl)piperazine.
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2.14 g
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10 mL
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2.4 g
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